molecular formula C15H10N2S B1629850 5-(Benzothiophen-2-YL)-1H-indazole CAS No. 885272-48-0

5-(Benzothiophen-2-YL)-1H-indazole

Cat. No. B1629850
M. Wt: 250.32 g/mol
InChI Key: ZVLIUJUEWWITKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzothiophen-2-YL)-1H-indazole, also known as AM2201, is a synthetic cannabinoid that has been used as a research chemical. It is a potent agonist of the cannabinoid receptors, and its effects on the body are similar to those of THC, the active ingredient in cannabis. In recent years, AM2201 has gained popularity among researchers due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

5-(Benzothiophen-2-YL)-1H-indazole acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The exact mechanism of action of 5-(Benzothiophen-2-YL)-1H-indazole is not fully understood, but it is thought to involve the modulation of various neurotransmitters and signaling pathways in the brain and body.

Biochemical And Physiological Effects

5-(Benzothiophen-2-YL)-1H-indazole has been shown to have a range of biochemical and physiological effects on the body. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(Benzothiophen-2-YL)-1H-indazole has been shown to have anti-anxiety and anti-depressant effects, which make it a potential candidate for the treatment of anxiety and mood disorders.

Advantages And Limitations For Lab Experiments

5-(Benzothiophen-2-YL)-1H-indazole has several advantages as a research chemical. It is highly potent and pure, which makes it ideal for studying the effects of cannabinoids on the body. Additionally, it has a long half-life, which allows researchers to study its effects over an extended period. However, 5-(Benzothiophen-2-YL)-1H-indazole also has some limitations as a research chemical. It is highly lipophilic, which makes it difficult to dissolve in water and other solvents. Additionally, it is a Schedule I controlled substance in the United States, which makes it difficult to obtain and study.

Future Directions

There are several future directions for research on 5-(Benzothiophen-2-YL)-1H-indazole. One potential area of study is its potential use as a treatment for chronic pain and inflammation. Additionally, researchers could investigate its potential as a treatment for anxiety and mood disorders. Another area of study is the development of novel synthetic cannabinoids that have improved pharmacological properties and fewer side effects. Overall, 5-(Benzothiophen-2-YL)-1H-indazole remains an important research chemical in the study of cannabinoids and their effects on the body.

Scientific Research Applications

5-(Benzothiophen-2-YL)-1H-indazole has been used in various scientific studies to investigate the biochemical and physiological effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and anti-anxiety properties, which make it a potential candidate for the treatment of various medical conditions. Additionally, 5-(Benzothiophen-2-YL)-1H-indazole has been used to study the mechanisms of action of cannabinoids and their interactions with the endocannabinoid system.

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLIUJUEWWITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648421
Record name 5-(1-Benzothiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzothiophen-2-YL)-1H-indazole

CAS RN

885272-48-0
Record name 5-(1-Benzothiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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